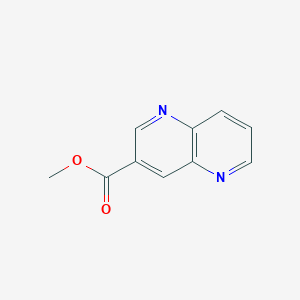
Methyl 1,5-naphthyridine-3-carboxylate
描述
Methyl 1,5-naphthyridine-3-carboxylate is a chemical compound belonging to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridine rings through adjacent carbon atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,5-naphthyridine-3-carboxylate typically involves cyclization reactions. One common method is the Skraup reaction, which uses substituted 3-aminopyridine compounds and glycerol in the presence of catalysts such as iodine, sodium nitrite, potassium iodate, manganese dioxide, or potassium permanganate . Another method involves the Friedländer reaction, which uses 3-aminopyridine or 3-aminoquinoline derivatives and carbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound often involve multistep synthesis processes. These processes may include nucleophilic substitution reactions, acid/base/metal-catalyzed reactions, cyclization reactions, and microwave-assisted reactions . The choice of method depends on the desired yield, purity, and scalability of the production process.
化学反应分析
Types of Reactions
Methyl 1,5-naphthyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or manganese dioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, manganese dioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
科学研究应用
Methyl 1,5-naphthyridine-3-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: It exhibits antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities.
Materials Science:
Biological Research: It is studied for its potential to activate apoptosis and necrosis in cancer cells, making it a candidate for anticancer therapies.
作用机制
The mechanism of action of methyl 1,5-naphthyridine-3-carboxylate involves its interaction with molecular targets and pathways within cells. For example, it can induce apoptosis and necrosis in cancer cells by causing cell cycle arrest at specific phases (G0/G1 and G2) and promoting cancer cell differentiation . The exact molecular targets and pathways may vary depending on the specific biological context and application.
相似化合物的比较
Similar Compounds
Similar compounds to methyl 1,5-naphthyridine-3-carboxylate include:
1,8-Naphthyridine derivatives: These compounds, such as nalidixic acid, are known for their antibacterial properties.
Benzo[b][1,5]naphthyridines: These compounds are synthesized using similar methods and have applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific structural features and the range of biological activities it exhibits.
生物活性
Methyl 1,5-naphthyridine-3-carboxylate is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Overview of Biological Activities
This compound exhibits various biological activities, including:
- Antiproliferative Activity : It has been shown to inhibit the growth of cancer cells.
- Antibacterial Activity : The compound demonstrates effectiveness against various bacterial strains.
- Antiparasitic and Antiviral Properties : Research indicates potential in treating infections caused by parasites and viruses.
- Anti-inflammatory Effects : It may reduce inflammation through the modulation of pro-inflammatory mediators.
The biological effects of this compound are attributed to its interaction with specific molecular targets within cells. Key mechanisms include:
- Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells, contributing to its anticancer properties.
- Cell Cycle Arrest : It causes cell cycle arrest at the G0/G1 and G2 phases, inhibiting further proliferation of malignant cells.
Anticancer Activity
A study demonstrated that this compound induced apoptosis in Kasumi-1 human myeloid leukemia cells. The compound was effective at concentrations as low as 7 μM for G0/G1 arrest and 45 μM for G2 arrest, indicating its potential as an anticancer agent .
Antimicrobial Efficacy
In another investigation, the compound displayed notable antibacterial activity against several strains, including resistant ones. It was compared to standard antibiotics like ciprofloxacin and showed superior efficacy against certain pathogens .
Data Table: Biological Activities of this compound
属性
IUPAC Name |
methyl 1,5-naphthyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)7-5-9-8(12-6-7)3-2-4-11-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTLJZNVHGAEDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=N2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















